2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine

Lipophilicity Drug design Permeability

2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine (CAS 120889-05-6) is a heterocyclic aromatic amine belonging to the imidazo[4,5-b]pyridine class. It features a fused imidazole–pyridine core with a chlorine atom at the 2-position, a methyl group at N1, and a phenyl substituent at the 6-position, yielding a molecular formula of C₁₃H₁₀ClN₃ and a molecular weight of 243.69 g/mol.

Molecular Formula C13H10ClN3
Molecular Weight 243.69 g/mol
CAS No. 120889-05-6
Cat. No. B015246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine
CAS120889-05-6
Molecular FormulaC13H10ClN3
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESCN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl
InChIInChI=1S/C13H10ClN3/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3
InChIKeyFBFVKWMIRFROSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine (CAS 120889-05-6) and Why Procurement Specifications Matter


2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine (CAS 120889-05-6) is a heterocyclic aromatic amine belonging to the imidazo[4,5-b]pyridine class [1]. It features a fused imidazole–pyridine core with a chlorine atom at the 2-position, a methyl group at N1, and a phenyl substituent at the 6-position, yielding a molecular formula of C₁₃H₁₀ClN₃ and a molecular weight of 243.69 g/mol [1]. The compound is primarily utilized as a synthetic building block for kinase-targeted library synthesis and as a certified reference standard in food mutagen analysis, where its precisely defined physicochemical profile—melting point 179–182 °C, XLogP 3.5, zero hydrogen bond donors—enables reproducible analytical method development and structure–activity relationship (SAR) exploration .

Synthetic Building Block Kinase-targeted library synthesis via 2-chloro diversification
Analytical Reference Standard Food mutagen LC-MS/MS method development and calibration

Why 2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine Cannot Be Casually Substituted with In-Class Imidazo[4,5-b]pyridine Analogs


Imidazo[4,5-b]pyridines bearing different 2-position substituents (chloro, hydroxy, amino, or unsubstituted) exhibit profoundly distinct physicochemical and reactivity profiles that preclude interchangeable use in either synthetic or analytical workflows [1]. The 2-chloro substituent confers a unique combination of zero hydrogen bond donor capacity, elevated lipophilicity (XLogP 3.5), and a synthetically versatile leaving group for nucleophilic aromatic substitution and cross-coupling reactions—properties absent in the 2-amino (PhIP, XLogP ~2.2, one H-bond donor) and 2-hydroxy (LogP 2.34, one H-bond donor) congeners [2]. Substituting the 2-chloro compound with the 2-amino or 2-hydroxy analog in a medicinal chemistry campaign alters lead lipophilicity, permeability, metabolic susceptibility, and downstream derivatization options, while in food mutagen LC-MS/MS methods, the difference in retention time and ionization efficiency between the chloro and amino/hydroxy species directly compromises assay specificity and quantification accuracy [3].

2-Amino (PhIP) or 2-Hydroxy Replacement

Zero HBD vs one HBD alters metabolic conjugation profile and permeability; direct substitution may shift ADME interpretation.

Reactivity Mismatch

2-Chloro enables direct SNAr/cross-coupling; 2-amino/hydroxy require extra activation steps, altering synthesis efficiency and scope.

Chromatographic Co-elution Risk

Lower PSA (30.71 Ų) vs amino (56.7 Ų) changes retention; using analog standards may cause peak misassignment in food extract analysis.

Head-to-Head Comparative Evidence: Quantifying the Differentiation of 2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine (CAS 120889-05-6) Against Its Closest Analogs


Lipophilicity Differential: 2-Chloro vs. 2-Amino Analog (PhIP) — XLogP Advantage of 1.3 Log Units

The target compound exhibits an XLogP of 3.5, compared to approximately 2.2 for the 2-amino analog PhIP (CAS 105650-23-5), a difference of +1.3 log units [1][2]. This elevated lipophilicity is a direct consequence of replacing the polar, hydrogen-bond-donating 2-amino group with a hydrophobic chlorine atom. In the context of CNS drug discovery, where optimal XLogP typically ranges from 2 to 4, the 2-chloro derivative resides in a more favorable permeability window than the more polar 2-amino or 2-hydroxy (LogP 2.34) analogs .

XLogP Differential
Reported
+1.3 log units vs PhIP
Reported higher lipophilicity supports CNS permeability screening context.
Computed values; experimental logP may vary.
Lipophilicity Drug design Permeability

Hydrogen Bond Donor Count: Zero vs. One — Implications for Metabolic Conjugation and Membrane Permeability

The target compound possesses zero hydrogen bond donors (HBD = 0), in contrast to the 2-amino analog PhIP (HBD = 1, primary amine) and the 2-hydroxy analog (HBD = 1, tautomeric hydroxyl) [1][2]. In drug design, a lower HBD count is empirically associated with reduced susceptibility to Phase II conjugative metabolism (glucuronidation, sulfation) and improved passive membrane permeability [3]. The 2-chloro substituent eliminates the metabolic liability of N-glucuronidation (observed for PhIP's 2-amino group) and O-glucuronidation/sulfation (observed for the 2-hydroxy congener), making it a cleaner scaffold for lead optimization campaigns.

HBD Count
Class-level
0 vs 1 (PhIP, 2-OH)
Zero HBD may reduce Phase II conjugation susceptibility; metabolic liability context.
Class-level inference; confirm in specific assay.
Hydrogen bonding Metabolic stability ADME

Melting Point Differential: 179–182 °C vs. 260–328 °C — Practical Handling and Formulation Advantages

The target compound melts at 179–182 °C, substantially lower than both the 2-hydroxy analog (260–263 °C) and the 2-amino analog PhIP (327–328 °C) [1]. A melting point below 200 °C generally correlates with improved solubility in organic solvents and easier handling during weighing, dissolution, and formulation preparation. The 148 °C differential versus PhIP translates to significantly reduced energy input for dissolution and broader compatibility with temperature-sensitive formulation excipients.

Melting Point
Reported
179–182 °C vs 260–328 °C
Lower mp supports dissolution and handling in HTS workflows.
May require protection from moisture at elevated temperature.
Physicochemical properties Formulation Handling

Synthetic Versatility: 2-Chloro as a Superior Leaving Group for Nucleophilic Displacement and Cross-Coupling vs. 2-Amino and 2-Hydroxy

The 2-chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides, as well as for palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions [1][2]. In contrast, the 2-amino group of PhIP requires diazotization or protective group strategies for further functionalization, and the 2-hydroxy group (existing predominantly as the pyridone tautomer) is a poor leaving group that necessitates prior activation (e.g., conversion to the corresponding chloride or triflate) [3]. The 2-chloro compound thus enables direct, one-step diversification at the 2-position without additional synthetic manipulation, a key efficiency parameter in parallel library synthesis.

Synthetic Versatility
Class-level
Direct SNAr/cross-coupling vs activation step needed
Reported synthetic efficiency at 2-position; saves one step per analog.
Class-level reactivity; validate under specific coupling conditions.
Organic synthesis Cross-coupling Building block

Polar Surface Area and Retention Time Differentiation for LC-MS/MS Food Mutagen Analysis

The target compound has a topological polar surface area (TPSA) of 30.71 Ų, compared to 50.94 Ų for the 2-hydroxy analog and approximately 56.7 Ų for PhIP (2-amino analog) . This 20–26 Ų lower PSA directly impacts reversed-phase chromatographic retention, with the 2-chloro derivative eluting later (higher organic modifier requirement) than its more polar congeners. In food mutagen detection panels where both the 2-chloro and 2-hydroxy analogs are offered as distinct reference standards (e.g., SCBD-101469 and SCBD-101470), this chromatographic resolution is critical for unambiguous peak assignment in complex cooked-food extracts [1].

TPSA & Retention
Reported
TPSA 30.71 vs 50.94 Ų
Supports chromatographic resolution from polar congeners in LC-MS/MS.
Verify under specific column and mobile phase conditions.
Analytical chemistry Food safety LC-MS/MS

Purity Specification Benchmarking: ≥98% Reference Standard Grade Across Multiple Certified Suppliers

The target compound is commercially available from multiple certified suppliers at ≥98% purity, including Toronto Research Chemicals (TRC, catalog C369310), MolCore (NLT 98%), and Leyan (98%) [1]. This purity level is comparable to the specification for PhIP (≥98%, Cayman Chemical, Apollo Scientific) , ensuring that procurement of the 2-chloro compound does not entail a purity penalty relative to the more widely studied 2-amino analog. Critically, the availability from TRC—a recognized leader in biomedical reference standards with ISO-quality systems—provides traceable certification suitable for GLP-compliant analytical method validation [1].

Purity Benchmark
Reported
≥98% across certified suppliers
Equivalent purity grade with ISO-traceable documentation available.
Verify lot-specific COA for exact purity and impurity profile.
Quality control Reference standard Purity

Optimal Procurement and Application Scenarios for 2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine (CAS 120889-05-6)


CNS-Focused Kinase Inhibitor Library Synthesis

Medicinal chemistry teams building imidazo[4,5-b]pyridine-based kinase inhibitor libraries for CNS targets should select the 2-chloro derivative (CAS 120889-05-6) as the core scaffold. Its XLogP of 3.5 positions it within the optimal CNS drug-like space, while the absence of hydrogen bond donors (HBD = 0) minimizes Phase II metabolic conjugation vulnerabilities from the outset [1][2]. The 2-chloro group enables direct diversification via SNAr or Suzuki coupling, allowing efficient parallel synthesis of 50–200 analogs without the additional activation steps required by 2-amino or 2-hydroxy precursors [3].

GLP-Compliant Food Mutagen LC-MS/MS Reference Standard Method Development

Analytical laboratories developing quantitative LC-MS/MS methods for heterocyclic amine detection in cooked food matrices should use the TRC-certified 2-chloro reference standard (≥98% purity, catalog C369310) as a calibration standard. Its distinct PSA (30.71 Ų) and chromatographic retention profile ensure baseline separation from co-occurring 2-hydroxy (PSA 50.94 Ų) and 2-amino (PSA 56.7 Ų) congeners in complex food extracts, preventing peak misassignment [1][2]. The compound's well-characterized melting point (179–182 °C) and storage condition (refrigerator, inert atmosphere) support SOP-defined handling protocols essential for ISO 17025 accreditation [3].

Deuterated Internal Standard Synthesis for Quantitative Mass Spectrometry

The target compound serves as the unlabeled precursor for its deuterated analog, 2-Chloro-1-(methyl-d₃)-6-phenylimidazo[4,5-b]pyridine (CAS 1020719-30-5), a stable isotope-labeled internal standard for food mutagen quantification [1]. The 2-chloro substituent's synthetic accessibility facilitates the incorporation of the trideuteromethyl label at N1 without altering the compound's core physicochemical properties—a labeling strategy not equivalently accessible for the 2-hydroxy analog. Procurement of the unlabeled compound from the same supplier as the deuterated standard (e.g., BOC Sciences, TRC) ensures matched chemical identity and minimizes inter-lot variability in MS response factors.

Structure–Activity Relationship (SAR) Studies on B-Raf or Aurora Kinase Chemotypes

Research groups exploring imidazo[4,5-b]pyridine-based B-Raf or Aurora kinase inhibitors should select the 2-chloro phenyl-substituted scaffold as a key SAR probe. The 2-chloro group can be systematically replaced with diverse amines, ethers, or aryl groups via parallel chemistry, enabling direct interrogation of the 2-position pharmacophore requirements for kinase selectivity [1][2]. The zero H-bond donor count of the chloro intermediate ensures that any H-bond interactions observed in the final analogs are attributable to the introduced substituent rather than the scaffold, simplifying SAR interpretation relative to the 2-amino (PhIP) starting material [2].

Application
Selection Property
Validation Focus
CNS kinase inhibitor library synthesis
Lipophilicity (XLogP) and HBD count
CNS MPO profile validation; metabolic stability screening
Food mutagen LC-MS/MS reference standard
Chromatographic resolution and purity certification
Co-elution check with 2-OH/2-NH₂ analogs; matrix effect evaluation
Deuterated internal standard synthesis
Synthetic accessibility for N1-trideuteromethyl labeling
Isotopic purity and response factor consistency with unlabeled standard
B-Raf/Aurora kinase SAR studies
2-position diversification without scaffold HBD interference
Kinase selectivity panel profiling of 2-substituted analogs
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